molecular formula C19H21N7O3 B11257079 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B11257079
M. Wt: 395.4 g/mol
InChI Key: FBWIZARMNMSZHI-UHFFFAOYSA-N
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Description

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a methyl group on the pyrimidine ring, and a nitro-substituted pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

    Synthesis of the Pyrimidine Core: The pyrimidine ring is synthesized via condensation reactions involving appropriate precursors.

    Coupling Reactions: The piperazine intermediate is coupled with the pyrimidine core under specific conditions to form the desired compound.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological and cardiovascular disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain adrenergic receptors, influencing signal transduction pathways and physiological responses. The exact mechanism involves binding to the active site of the target protein, leading to conformational changes and modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used for treating benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features, used as an antihypertensive agent.

Uniqueness

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C19H21N7O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine

InChI

InChI=1S/C19H21N7O3/c1-14-11-18(22-19(21-14)25-13-15(12-20-25)26(27)28)24-9-7-23(8-10-24)16-5-3-4-6-17(16)29-2/h3-6,11-13H,7-10H2,1-2H3

InChI Key

FBWIZARMNMSZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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